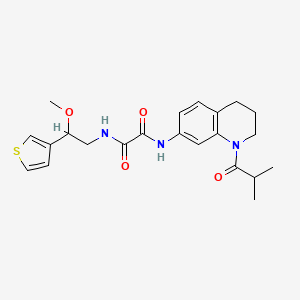![molecular formula C18H17BrN4O2 B2508740 (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 900692-17-3](/img/structure/B2508740.png)
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and products. The efficiency of each step (yield, purity, etc.) is analyzed, and the overall process is evaluated for its practicality, cost, environmental impact, and safety12.Molecular Structure Analysis
The structure of a molecule can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods3. These techniques can provide information about the arrangement of atoms, the lengths and angles of bonds, and the presence of functional groups.
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction (temperature, pressure, solvent, etc.), the reagents used, the products formed, and the mechanism of the reaction are all part of this analysis4.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectral properties are analyzed. These properties can give insights into how the compound behaves under different conditions78.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of compounds similar to "(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide," highlighting their potential in exploring molecular interactions and the development of new materials. For instance, Saeed et al. (2020) detailed the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, showcasing the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which could be relevant to understanding the properties of similarly structured compounds (Saeed et al., 2020).
Antimicrobial Activity
Compounds structurally related to "(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide" have been synthesized and evaluated for their antimicrobial activities. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives and tested them for in vitro antimicrobial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Biological Activities
Further research into compounds with a similar molecular structure has explored their biological activities. Rahmouni et al. (2016) reported on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of these compounds in treating inflammatory diseases and cancer (Rahmouni et al., 2016).
Material Science Applications
Research by Kim et al. (2016) involved the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, prepared from a monomer structurally similar to the compound . These materials exhibited good solubility in various organic solvents and high thermal stability, suggesting their potential application in advanced material sciences (Kim et al., 2016).
Safety And Hazards
The safety and potential hazards of the compound are assessed. This includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it910.
Zukünftige Richtungen
The potential applications and future research directions for the compound are considered. This could involve looking at how its properties could be exploited in areas such as medicine, materials science, or environmental science111213.
Eigenschaften
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-15-5-3-12(4-6-15)17-14(10-22-23-17)8-13(9-20)18(24)21-11-16-2-1-7-25-16/h3-6,8,10,16H,1-2,7,11H2,(H,21,24)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIVZGGQMMRLP-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

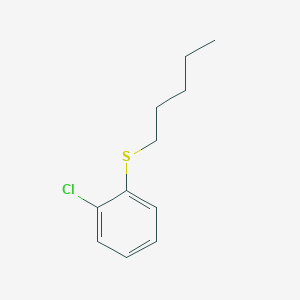
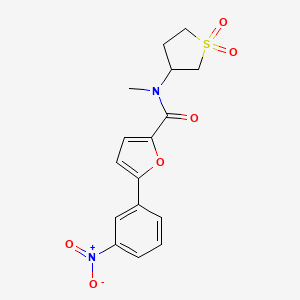

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
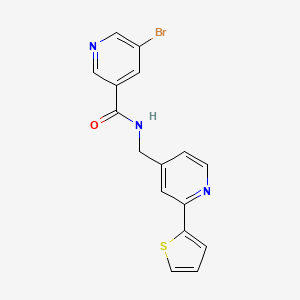
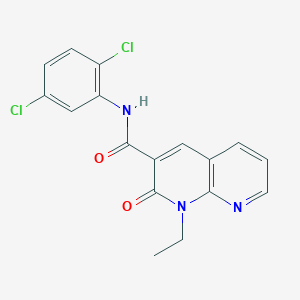
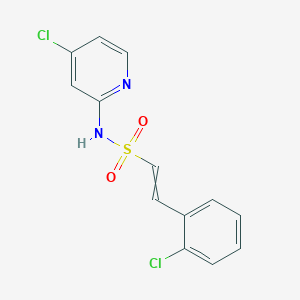
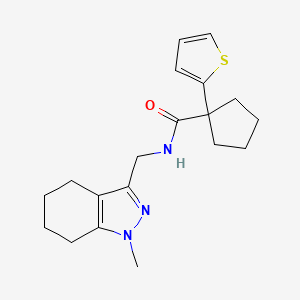
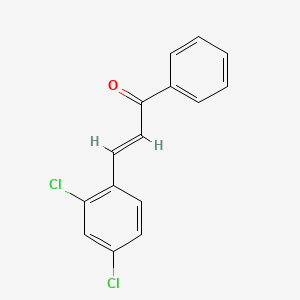
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
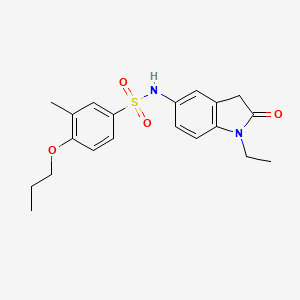
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
